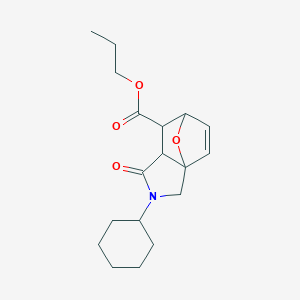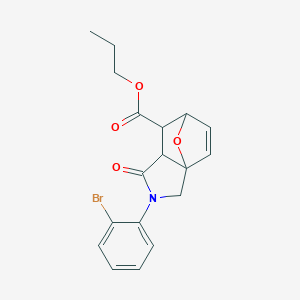![molecular formula C14H13N3O2S B459120 METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE](/img/structure/B459120.png)
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a pyridyl group, and a sulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a nucleophilic substitution reaction involving a halogenated pyridine derivative and a suitable nucleophile.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a cyanide source such as sodium cyanide.
Addition of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines.
Scientific Research Applications
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced production of inflammatory mediators and protection of neuronal cells.
Comparison with Similar Compounds
METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE can be compared with other pyridine derivatives such as:
Pyridoxine (Vitamin B6): Unlike this compound, pyridoxine is a simple pyridine derivative with essential vitamin properties.
Nicotinamide: Another pyridine derivative, nicotinamide, is known for its role in NAD+ synthesis and its anti-inflammatory properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific pharmacological activities not commonly found in simpler pyridine derivatives.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34g/mol |
IUPAC Name |
methyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(14(18)19-2)12(9-4-3-5-16-7-9)10(6-15)13(20)17-8/h3-5,7,12,17,20H,1-2H3 |
InChI Key |
MFFYGTFPNUFJHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Isomeric SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Butylthio)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B459038.png)

![N-[1-(furan-2-yl)-3-methylbut-3-en-1-yl]-2-methylaniline](/img/structure/B459043.png)







![3-(3-Methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459055.png)
![Propyl 3-(1-naphthyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B459056.png)

![4-Oxo-3-propyl-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B459060.png)
